
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is an organic compound with a benzene ring substituted with a hydroxyl group, a methyl group, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has the desired substituents.
Functional Group Introduction: The hydroxyl group can be introduced via electrophilic aromatic substitution, while the methylsulfanyl group can be added through nucleophilic substitution.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate compound with N-methylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide to an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide could produce an amine.
Applications De Recherche Scientifique
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their activity. The amide group can also interact with biological molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N-methylbenzamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
3-Methylsulfanylbenzamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.
4-Hydroxy-3-methylbenzamide: Lacks the methylsulfanyl group, affecting its overall properties.
Uniqueness
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
141111-65-1 |
|---|---|
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
4-hydroxy-N-methyl-3-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12) |
Clé InChI |
WHTYDQHBVZRUNQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C=C1)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


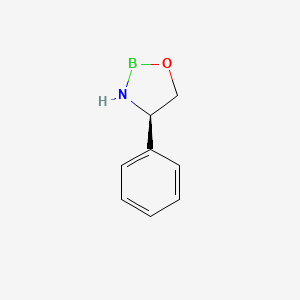
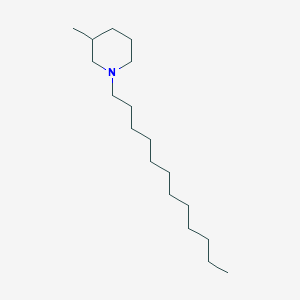
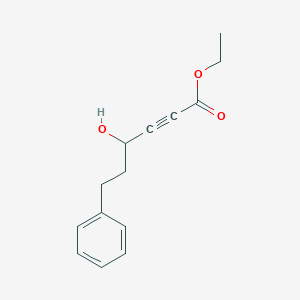
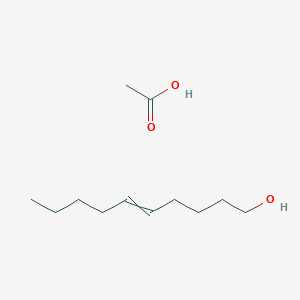
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
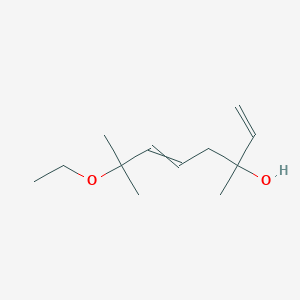
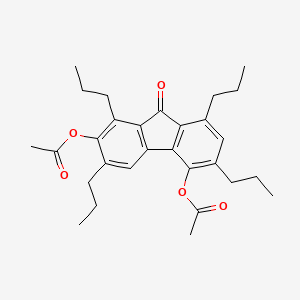

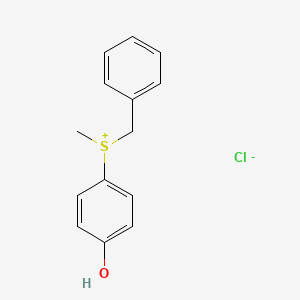
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
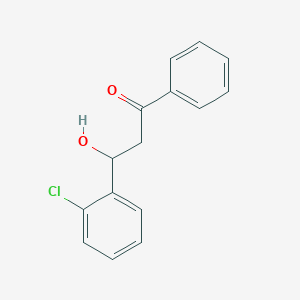
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
